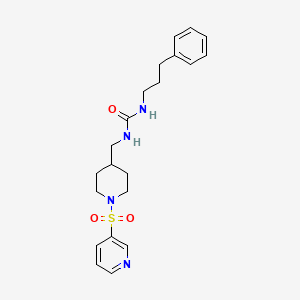

1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3-phenylpropyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c26-21(23-13-4-8-18-6-2-1-3-7-18)24-16-19-10-14-25(15-11-19)29(27,28)20-9-5-12-22-17-20/h1-3,5-7,9,12,17,19H,4,8,10-11,13-16H2,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXKEDUHCPYTNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route may include:

Formation of the Phenylpropyl Intermediate: This step involves the preparation of the 3-phenylpropyl moiety through Friedel-Crafts alkylation or other suitable methods.

Synthesis of the Piperidinyl Intermediate: The piperidin-4-yl moiety can be synthesized through various methods, including the reduction of pyridine derivatives.

Urea Formation: The final step involves the coupling of the phenylpropyl and piperidinyl intermediates with an isocyanate to form the urea linkage.

Industrial production methods would likely optimize these steps for scalability, focusing on yield and purity.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the aromatic or heterocyclic rings, leading to the formation of substituted derivatives.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry

1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is being explored for its potential as a pharmacophore in drug design. Its unique structure may allow it to target specific receptors or enzymes, potentially leading to the development of new therapeutic agents.

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its versatility in organic reactions makes it valuable in synthetic chemistry.

Biological Studies

Research has focused on the biological activity of this compound, particularly its effects on cellular pathways and potential therapeutic benefits. Studies indicate that it may act as an inhibitor of various signaling pathways implicated in cancer progression.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of related urea derivatives against several cancer cell lines. The following table summarizes some findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea | A549 (lung cancer) | 2.39 ± 0.10 |

| HCT-116 (colorectal cancer) | 3.90 ± 0.33 | |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

These results indicate that the compound exhibits significant inhibitory activity comparable to established drugs like Sorafenib, highlighting its potential as a lead compound for further development in cancer therapy .

Case Studies and Research Findings

- Study on Antiproliferative Activity : A series of urea derivatives were synthesized and tested against National Cancer Institute (NCI)-60 human cancer cell lines. The study found that modifications to the phenyl moieties significantly influenced antiproliferative activity, suggesting structure-activity relationships that could guide future drug design .

- Biological Evaluation : Research focused on the synthesis and evaluation of new derivatives indicated that compounds similar to 1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea showed promising results in inhibiting key signaling pathways associated with cancer proliferation .

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea can be compared with similar compounds, such as:

1-(3-Phenylpropyl)-3-(piperidin-4-yl)methylurea: Lacks the pyridin-3-ylsulfonyl group, resulting in different chemical properties and biological activities.

1-(3-Phenylpropyl)-3-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)urea: The position of the sulfonyl group on the pyridine ring affects its reactivity and interactions with molecular targets.

The uniqueness of 1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound features a urea moiety linked to a phenylpropyl group and a pyridin-3-ylsulfonyl-piperidin-4-yl group. The structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.

Research indicates that compounds similar to 1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea may act as inhibitors of various signaling pathways, including the Hedgehog signaling pathway, which is implicated in several malignancies. The urea and pyridine components are believed to facilitate interactions with specific protein targets through hydrogen bonding and hydrophobic interactions .

Antiproliferative Activity

A study evaluated the antiproliferative effects of related urea derivatives against several cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The results showed significant inhibitory activity, with IC50 values reported for various derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7u | A549 | 2.39 ± 0.10 |

| 7u | HCT-116 | 3.90 ± 0.33 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| Sorafenib | HCT-116 | 2.25 ± 0.71 |

The compound 7u demonstrated comparable efficacy to the established drug Sorafenib, indicating its potential as a lead compound for further development .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications at specific positions on the phenyl and pyridine rings significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced potency against cancer cell lines . Molecular docking studies supported these findings by illustrating favorable binding interactions between the compound and its target proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study on BRAF Inhibition : A series of pyridine-containing urea derivatives were synthesized and evaluated for their ability to inhibit BRAF kinase activity. The results indicated that certain substitutions led to enhanced inhibitory effects, aligning with the findings for our compound of interest .

- Antichlamydial Activity : Research on sulfonamide derivatives has shown promising antichlamydial activity, suggesting that similar structural motifs could be explored for treating infections caused by Chlamydia species .

Q & A

Q. What synthetic strategies are optimal for preparing 1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

Answer: The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamates. For this compound, key steps include:

- Coupling reagents : Use of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids or sulfonic acids for nucleophilic attack .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are common solvents for urea formation due to their polarity and ability to stabilize intermediates .

- Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to prevent decomposition of the sulfonyl or urea groups .

- Purification : Flash chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures improves purity .

Q. Example Table: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or DCM | Higher solubility of intermediates |

| Coupling Reagent | EDCI/DMAP | 65–80% yield in similar urea syntheses |

| Temperature | 25–40°C | Minimizes side reactions |

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the urea linkage (NH signals at ~6–8 ppm) and sulfonyl group integration. Aromatic protons from the pyridinyl and phenyl groups appear at 7–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C23H29N4O3S: 465.19) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for urea derivatives under acidic/basic conditions?

Answer: Discrepancies in hydrolysis rates may arise from:

- Steric effects : Bulky substituents (e.g., 3-phenylpropyl) slow hydrolysis by shielding the urea carbonyl .

- pH-dependent reactivity : Acidic conditions (pH <3) protonate the urea NH, accelerating hydrolysis, while basic conditions (pH >10) deprotonate and destabilize the sulfonyl group .

Methodological approach :- Conduct stability assays at varying pH (1–12) and monitor degradation via HPLC .

- Compare activation energies (ΔG‡) using Arrhenius plots to identify dominant degradation pathways .

Q. What strategies are effective for identifying biological targets of this compound, given its structural complexity?

Answer:

- Molecular docking : Screen against targets like soluble epoxide hydrolase (sEH) or kinases, leveraging the sulfonyl group’s hydrogen-bonding capacity .

- Competitive binding assays : Use Förster resonance energy transfer (FRET) with fluorescent probes to assess displacement by the compound (e.g., sEH inhibitors in ) .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies proteins with altered expression upon treatment .

Q. How can researchers address low solubility in aqueous media for in vitro assays?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without denaturing proteins .

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the phenylpropyl chain to improve hydrophilicity .

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for sustained release .

Q. What computational methods validate the compound’s mechanism of action when experimental data is conflicting?

Answer:

- Molecular dynamics (MD) simulations : Model interactions between the urea moiety and catalytic residues (e.g., His524 in sEH) over 100-ns trajectories .

- Quantum mechanical (QM) calculations : Assess electron density distribution to predict reactivity at the sulfonyl group .

- SAR analysis : Compare activity of analogs (e.g., replacing pyridinylsulfonyl with methylsulfonyl) to pinpoint critical pharmacophores .

Q. How should researchers design experiments to differentiate between on-target and off-target effects?

Answer:

- CRISPR/Cas9 knockout models : Delete putative targets (e.g., sEH) and assess residual activity .

- Selectivity profiling : Screen against a panel of 50+ kinases or GPCRs using radioligand binding assays .

- Metabolomics : Track downstream metabolites (e.g., epoxy fatty acids for sEH inhibition) via LC-MS to confirm target engagement .

Q. Data Contradiction Analysis

Q. How to reconcile divergent IC50 values reported for structurally related urea derivatives?

Answer: Discrepancies may stem from:

- Assay conditions : Variations in buffer ionic strength or ATP concentration (for kinases) alter apparent potency .

- Cell line variability : Genetic differences in target expression levels (e.g., sEH in HEK293 vs. HepG2 cells) .

Mitigation strategies :- Standardize protocols (e.g., CLSI guidelines) .

- Report IC50 with 95% confidence intervals from triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.